![molecular formula C7H18BNO2 B15071970 [5-(Dimethylamino)pentyl]boronic acid CAS No. 728853-87-0](/img/structure/B15071970.png)
[5-(Dimethylamino)pentyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Dimethylamino)pentyl]boronic acid is an organoboron compound with the molecular formula C7H18BNO2 . This compound is part of the boronic acid family, which is known for its versatility in various chemical reactions and applications. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of [5-(Dimethylamino)pentyl]boronic acid typically involves the reaction of boronic acid derivatives with appropriate amines. One common method involves the reaction of boronic acid with 5-(dimethylamino)pentylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
[5-(Dimethylamino)pentyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[5-(Dimethylamino)pentyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [5-(Dimethylamino)pentyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design . The compound’s effects are mediated through its ability to inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
[5-(Dimethylamino)pentyl]boronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid . While all these compounds share the boronic acid functional group, this compound is unique due to its dimethylamino substituent, which imparts distinct chemical properties and reactivity . Similar compounds include:
Phenylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
Methylboronic acid: Commonly used in organic synthesis and as a reagent in various chemical reactions.
Propriétés
Numéro CAS |
728853-87-0 |
|---|---|
Formule moléculaire |
C7H18BNO2 |
Poids moléculaire |
159.04 g/mol |
Nom IUPAC |
5-(dimethylamino)pentylboronic acid |
InChI |
InChI=1S/C7H18BNO2/c1-9(2)7-5-3-4-6-8(10)11/h10-11H,3-7H2,1-2H3 |
Clé InChI |
KOUBDURTPAMIJR-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCN(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


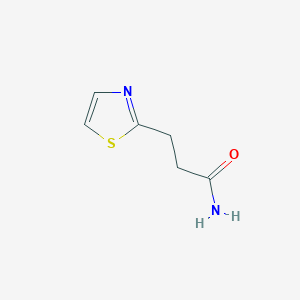
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
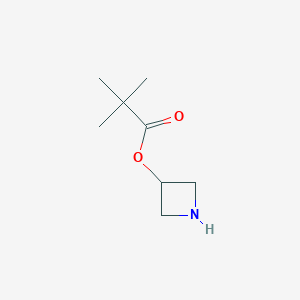
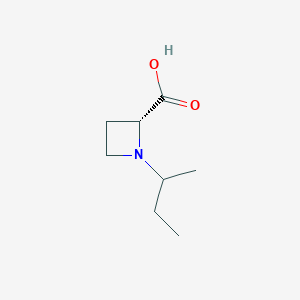
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
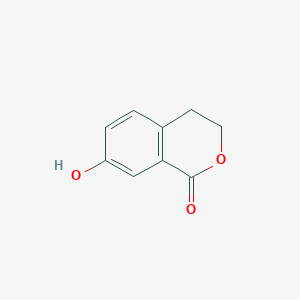

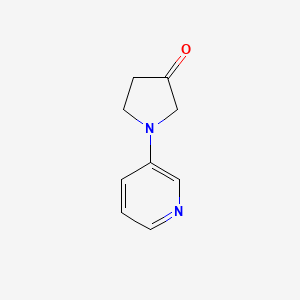
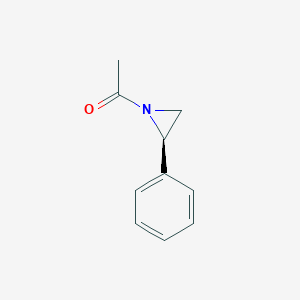

![Cyclopenta[b]indole](/img/structure/B15071945.png)
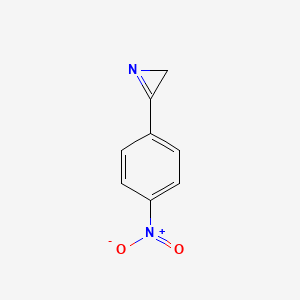
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
